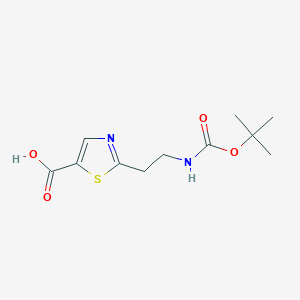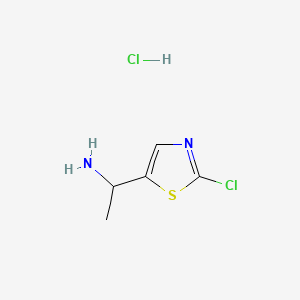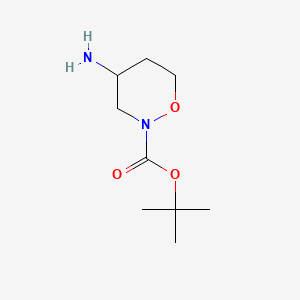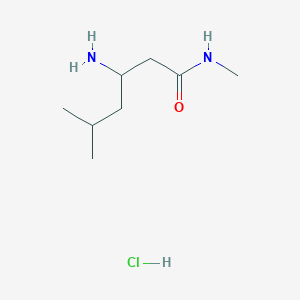
3-amino-N,5-dimethylhexanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N,5-dimethylhexanamidehydrochloride: is a chemical compound with the molecular formula C8H18N2O It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,5-dimethylhexanamidehydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-amino-N,5-dimethylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 3-amino-N,5-dimethylhexanamidehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in complex chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-amino-N,5-dimethylhexanamidehydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with its targets, leading to changes in their conformation and activity.
Comparación Con Compuestos Similares
- 3-amino-5-methylhexanoic acid
- N,N-dimethylhexanamide
- 3-amino-5,6-dimethyl-1,2,4-triazine
Comparison: 3-amino-N,5-dimethylhexanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to 3-amino-5-methylhexanoic acid, it has an additional dimethylamino group, enhancing its reactivity. Unlike N,N-dimethylhexanamide, it possesses an amino group, allowing it to participate in a wider range of chemical reactions. Compared to 3-amino-5,6-dimethyl-1,2,4-triazine, it has a simpler structure, making it easier to synthesize and manipulate in laboratory settings.
Propiedades
Fórmula molecular |
C8H19ClN2O |
|---|---|
Peso molecular |
194.70 g/mol |
Nombre IUPAC |
3-amino-N,5-dimethylhexanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)4-7(9)5-8(11)10-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H |
Clave InChI |
VQCSGGXBYCKWED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)NC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


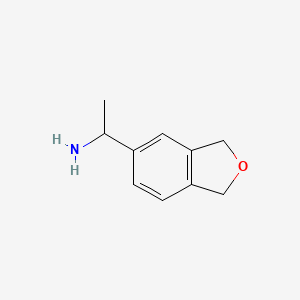



![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
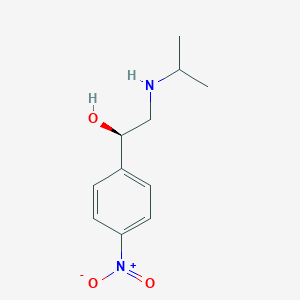
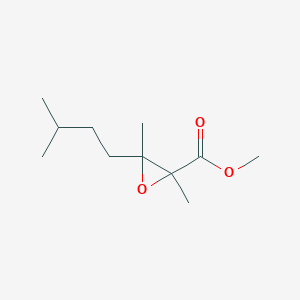
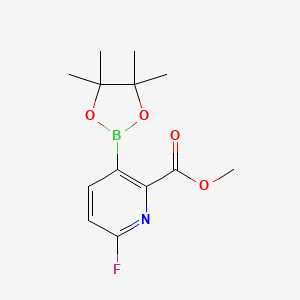
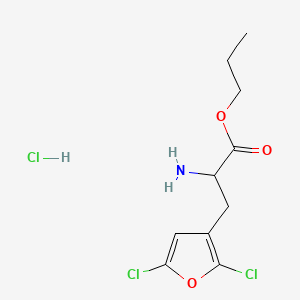
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)

